Cas no 2138393-17-4 (4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde)

4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring a dihydropyran substituent, offering unique reactivity and structural versatility in synthetic chemistry. The fluorine atom at the 2-position enhances electrophilic properties, making it valuable for selective functionalization in cross-coupling and nucleophilic addition reactions. The dihydropyran moiety provides a stable yet modifiable heterocyclic component, useful in constructing complex scaffolds for pharmaceuticals and agrochemicals. Its balanced lipophilicity and electronic effects make it suitable for intermediates in drug discovery, particularly in the development of bioactive molecules. The compound’s purity and well-defined structure ensure consistent performance in synthetic applications.
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde structure
2138393-17-4 structure
商品名:4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
CAS番号:2138393-17-4
MF:C12H11FO2
メガワット:206.212947130203
CID:5611148
PubChem ID:165487292

4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
    • EN300-843412
    • 2138393-17-4
    • インチ: 1S/C12H11FO2/c13-12-6-9(3-4-10(12)7-14)11-2-1-5-15-8-11/h2-4,6-7H,1,5,8H2
    • InChIKey: GHEMRGHYZHAHBW-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=O)C=CC(=C1)C1=CCCOC1

計算された属性

  • せいみつぶんしりょう: 206.07430775g/mol
  • どういたいしつりょう: 206.07430775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 26.3Ų

4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-843412-0.1g
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
2138393-17-4 95%
0.1g
$2668.0 2024-05-21
Enamine
EN300-843412-0.25g
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
2138393-17-4 95%
0.25g
$2789.0 2024-05-21
Enamine
EN300-843412-1g
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
2138393-17-4
1g
$3031.0 2023-09-02
Enamine
EN300-843412-10g
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
2138393-17-4
10g
$13032.0 2023-09-02
Enamine
EN300-843412-1.0g
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
2138393-17-4 95%
1.0g
$3031.0 2024-05-21
Enamine
EN300-843412-5g
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
2138393-17-4
5g
$8790.0 2023-09-02
Enamine
EN300-843412-0.05g
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
2138393-17-4 95%
0.05g
$2545.0 2024-05-21
Enamine
EN300-843412-2.5g
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
2138393-17-4 95%
2.5g
$5940.0 2024-05-21
Enamine
EN300-843412-10.0g
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
2138393-17-4 95%
10.0g
$13032.0 2024-05-21
Enamine
EN300-843412-5.0g
4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde
2138393-17-4 95%
5.0g
$8790.0 2024-05-21

4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde 関連文献

4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehydeに関する追加情報

4-(5,6-Dihydro-2H-Pyran-3-Yl)-2-Fluorobenzaldehyde (CAS No. 2138393-17-4)

4-(5,6-Dihydro-2H-Pyran-3-Yl)-2-Fluorobenzaldehyde, also known by its CAS number 2138393-17-4, is a versatile organic compound with a unique structure that combines a benzaldehyde moiety with a dihydropyran ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a fluorine atom at the 2-position of the benzene ring and a dihydropyran group at the 4-position, which contributes to its distinct chemical properties.

The synthesis of 4-(5,6-Dihydro-2H-Pyran-3-Yl)-2-Fluorobenzaldehyde typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels. For instance, the use of transition metal catalysts and microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining the integrity of the compound's structure. These developments have made it easier to scale up production for industrial applications.

The chemical properties of this compound are heavily influenced by its functional groups. The aldehyde group at the para position of the benzene ring makes it highly reactive under various conditions. This reactivity has been exploited in numerous chemical transformations, such as condensation reactions and cross-coupling reactions. The dihydropyran ring, on the other hand, introduces steric hindrance and contributes to the compound's stability under certain conditions. Recent studies have shown that this steric effect can be advantageous in designing bioactive molecules with specific pharmacokinetic profiles.

In terms of applications, 4-(5,6-Dihydro-2H-Pyran-3-Yl)-2-Fluorobenzaldehyde has shown promise in the pharmaceutical industry as a building block for drug discovery. Its ability to undergo various functional group transformations makes it an ideal candidate for constructing complex molecular architectures. For example, researchers have utilized this compound as a starting material for synthesizing potential anti-cancer agents and neuroprotective drugs. The fluorine atom in its structure also plays a critical role in modulating the compound's bioavailability and metabolic stability.

Beyond pharmaceuticals, this compound has also found applications in agrochemicals and materials science. In agrochemistry, it has been used as an intermediate in the synthesis of herbicides and insecticides. Its ability to form stable complexes with metal ions has made it useful in designing novel catalysts for industrial processes. Recent research has highlighted its potential as a precursor for advanced materials such as polymers and nanoparticles.

The environmental impact of 4-(5,6-Dihydro-2H-Pyran-3-Yl)-2-Fluorobenzaldehyde is another area of interest among scientists. Studies have shown that this compound exhibits low toxicity towards aquatic organisms under controlled conditions. However, further research is needed to fully understand its long-term effects on ecosystems and human health.

In conclusion, 4-(5,6-Dihydro-2H-Pyran-3-Yl)-2-Fluorobenzaldehyde (CAS No. 2138393-17) is a valuable organic compound with diverse applications across multiple industries. Its unique structure and reactivity make it an essential tool for chemists working on drug discovery, material development, and process optimization. As research continues to uncover new insights into its properties and uses, this compound is expected to play an increasingly important role in advancing modern chemistry.

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